molecular formula C25H24N2O2S B451466 2-(4-butoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide

2-(4-butoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide

Cat. No.: B451466
M. Wt: 416.5g/mol
InChI Key: BYTJLJHRCNFNAH-UHFFFAOYSA-N
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Description

2-(4-butoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where butyl bromide reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached via a nucleophilic substitution reaction, where 2-thienylmethyl chloride reacts with the quinoline derivative in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-butoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the butoxy or thienylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(4-butoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-butoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular pathways, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
  • 2-(4-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
  • 2-(4-propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide

Uniqueness

2-(4-butoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is unique due to the presence of the butoxy group, which can influence its electronic properties and biological activity. The butoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5g/mol

IUPAC Name

2-(4-butoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H24N2O2S/c1-2-3-14-29-19-12-10-18(11-13-19)24-16-22(21-8-4-5-9-23(21)27-24)25(28)26-17-20-7-6-15-30-20/h4-13,15-16H,2-3,14,17H2,1H3,(H,26,28)

InChI Key

BYTJLJHRCNFNAH-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CS4

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CS4

Origin of Product

United States

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